molecular formula C5H3ClN2O3 B11780718 6-Chloro-5-nitropyridin-3-ol

6-Chloro-5-nitropyridin-3-ol

Cat. No.: B11780718
M. Wt: 174.54 g/mol
InChI Key: KGAPHPGFVZTAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-nitropyridin-3-ol is an organic compound with the molecular formula C5H3ClN2O3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 5th position on the pyridine ring, along with a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitropyridin-3-ol typically involves the nitration and chlorination of pyridine. One common method includes dissolving pyridine in sulfuric acid, followed by the addition of nitric acid to introduce the nitro group. Subsequently, a chlorinating agent is added to introduce the chlorine atom at the desired position. The final product is obtained through crystallization and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitropyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products Formed

    Oxidation: Formation of 6-chloro-5-nitropyridin-3-one.

    Reduction: Formation of 6-chloro-5-aminopyridin-3-ol.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-nitropyridin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitropyridin-3-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and hydroxyl group contribute to the compound’s ability to form hydrogen bonds and interact with enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-nitropyridin-2-ol
  • 2-Chloro-5-nitropyridin-3-ol
  • 4-Chloro-5-nitropyridin-2-ol

Uniqueness

6-Chloro-5-nitropyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups on the pyridine ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

6-chloro-5-nitropyridin-3-ol

InChI

InChI=1S/C5H3ClN2O3/c6-5-4(8(10)11)1-3(9)2-7-5/h1-2,9H

InChI Key

KGAPHPGFVZTAPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.